molecular formula C16H21N3O5 B4568524 N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide

Cat. No.: B4568524
M. Wt: 335.35 g/mol
InChI Key: NIYQTWPDFVNTLC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.14812078 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of a related compound, 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, highlighted its effectiveness against various microbial strains. This compound exhibited significant activity towards Staphylococcus aureus and showed potential against other bacteria and fungi, suggesting applications in developing antimicrobial agents (Attia et al., 2014).

Synthetic Methodologies

Research on the synthesis of NK(1) receptor antagonist aprepitant introduced an efficient stereoselective synthesis approach that could be applicable to the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide and similar compounds. The study detailed a novel crystallization-induced asymmetric transformation that could be relevant for synthesizing structurally related compounds with high stereoselectivity (Brands et al., 2003).

Molecular Structural Analysis

The structural characterization of compounds containing the N-(1,3-benzodioxol-5-ylmethyl) moiety was demonstrated through single crystal X-ray structure analysis. This approach helps in understanding the molecular conformation and intermolecular interactions, which are crucial for the design of new molecules with desired properties (Goto et al., 2000).

Antitumor Properties

Another area of research involved the synthesis of new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, showing promising results in anticancer activity screening. These findings indicate the potential of this compound analogs in the search for new anticancer agents (Horishny et al., 2020).

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c20-15(17-3-4-19-5-7-22-8-6-19)16(21)18-10-12-1-2-13-14(9-12)24-11-23-13/h1-2,9H,3-8,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYQTWPDFVNTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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